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molecular formula C6H6N2O2S B8812712 S-(2-nitrophenyl)thiohydroxylamine CAS No. 7257-59-2

S-(2-nitrophenyl)thiohydroxylamine

Cat. No. B8812712
M. Wt: 170.19 g/mol
InChI Key: LOVVSIULYJABJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04479953

Procedure details

50 grams of o-nitrobenzenesulfenyl chloride was added to carbon tetrachloride with stirring, followed by 50 milliliters of ammonium hydroxide over a one-minute period. The stirring was continued over 5 minutes to obtain an o-nitrobenzenesulfenamide intermediate which precipitated in the reaction mixture. The o-nitrobenzenesulfenamide intermediate was recovered by filtration and dried.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]Cl)([O-:3])=[O:2].[OH-].[NH4+:13]>C(Cl)(Cl)(Cl)Cl>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10][NH2:13])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)SCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)SN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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